molecular formula C16H13NO6 B5856426 4-(4-ACETAMIDOPHENOXY)BENZENE-1,2-DICARBOXYLIC ACID

4-(4-ACETAMIDOPHENOXY)BENZENE-1,2-DICARBOXYLIC ACID

Cat. No.: B5856426
M. Wt: 315.28 g/mol
InChI Key: CHDQBSJNFCRTFK-UHFFFAOYSA-N
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Description

4-(4-Acetamidophenoxy)benzene-1,2-dicarboxylic acid is a complex organic compound with the molecular formula C16H13NO6 This compound is characterized by the presence of an acetamidophenoxy group attached to a benzene ring, which is further substituted with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidophenoxy)benzene-1,2-dicarboxylic acid typically involves multiple steps. One common method includes the reaction of 4-acetamidophenol with 1,2-dibromobenzene in the presence of a base to form 4-(4-acetamidophenoxy)benzene. This intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate to introduce the carboxylic acid groups, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetamidophenoxy)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as nitro, sulfonic acid, or halogen atoms .

Scientific Research Applications

4-(4-Acetamidophenoxy)benzene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-acetamidophenoxy)benzene-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetamidophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of the acetamidophenoxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other benzenedicarboxylic acid derivatives, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-acetamidophenoxy)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-9(18)17-10-2-4-11(5-3-10)23-12-6-7-13(15(19)20)14(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDQBSJNFCRTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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